molecular formula C7H6BrF2N B6233640 4-bromo-3-(difluoromethyl)aniline CAS No. 1261760-16-0

4-bromo-3-(difluoromethyl)aniline

Cat. No.: B6233640
CAS No.: 1261760-16-0
M. Wt: 222
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Description

4-Bromo-3-(difluoromethyl)aniline is an aromatic amine derivative featuring a bromine substituent at the para position (C4) and a difluoromethyl (–CF₂H) group at the meta position (C3) relative to the amino (–NH₂) group. For example, 4-bromo-3-(trifluoromethyl)aniline (C₇H₅BrF₃N, MW 240.02) has a melting point of 47–49°C and a boiling point of 81–84°C . Replacing the –CF₃ group with –CF₂H reduces molecular weight (C₇H₆BrF₂N, MW ~225) and alters electronic properties due to the weaker electron-withdrawing effect of –CF₂H compared to –CF₃ . This compound is likely synthesized via palladium-catalyzed amination or bromination protocols, as seen in related aniline derivatives .

Properties

CAS No.

1261760-16-0

Molecular Formula

C7H6BrF2N

Molecular Weight

222

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-3-(difluoromethyl)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . Another method involves the photoinduced difluoroalkylation of anilines , which provides access to difluoroalkyl anilines under mild conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous flow processes . These methods ensure high yield and purity of the final product, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-(difluoromethyl)aniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products:

Scientific Research Applications

4-Bromo-3-(difluoromethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-bromo-3-(difluoromethyl)aniline involves its interaction with specific molecular targets. The presence of the bromine and difluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can lead to the modulation of biological pathways, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects: Difluoromethyl (–CF₂H) vs. Trifluoromethyl (–CF₃)

The –CF₂H group in 4-bromo-3-(difluoromethyl)aniline provides distinct electronic and steric properties compared to –CF₃ analogs:

  • Electron-Withdrawing Strength : The –CF₃ group is a stronger electron-withdrawing substituent (Hammett σₚ = 0.88) than –CF₂H (σₚ ≈ 0.43), influencing reactivity in electrophilic substitution and coupling reactions .
  • Synthetic Utility : –CF₃-substituted anilines (e.g., 4-bromo-3-(trifluoromethyl)aniline) are widely used in agrochemicals and materials science due to their stability . In contrast, –CF₂H derivatives may offer metabolic advantages, as seen in fluorinated tyrosine mimetics .

Table 1 : Key Properties of this compound and Analogs

Compound Substituent Molecular Weight Melting Point (°C) logP (Predicted) Electron Effect (σₚ)
This compound –CF₂H ~225 N/A ~2.1 ~0.43
4-Bromo-3-(trifluoromethyl)aniline –CF₃ 240.02 47–49 ~2.5 0.88
4-Bromo-3-(pentafluorosulfanyl)aniline –SF₅ 297.09 N/A ~3.0 1.58

Positional Isomerism: Meta vs. Para Substitution

  • This compound vs. 2-Bromo-5-(trifluoromethyl)aniline : The meta-substituted –CF₂H group in the former reduces steric hindrance compared to ortho-substituted analogs, enhancing reactivity in cross-coupling reactions .
  • 3-Bromo-5-(trifluoromethyl)aniline : This positional isomer exhibits lower thermal stability (mp ~35°C) compared to the para-bromo derivative, highlighting the role of substituent placement in crystallization .

Functional Group Variations: –SF₅ and Other Electron-Withdrawing Groups

  • 4-Bromo-3-(pentafluorosulfanyl)aniline (–SF₅): The –SF₅ group is a stronger electron-withdrawing substituent (σₚ = 1.58) than –CF₃, making it valuable in nonlinear optical (NLO) materials . However, –SF₅ derivatives are synthetically challenging due to the inertness of SF₅–Br precursors .
  • 4-Chloro-3-(trifluoromethyl)aniline : Replacing bromine with chlorine reduces molecular weight (MW 209.57) but also decreases reactivity in Suzuki-Miyaura couplings, a key step in drug synthesis .

Biological Activity

4-Bromo-3-(difluoromethyl)aniline is an organic compound characterized by its unique molecular structure, which includes a bromine atom and a difluoromethyl group attached to an aniline backbone. Its molecular formula is C₇H₆BrF₂N, with a molecular weight of approximately 221.03 g/mol. The presence of these specific substituents imparts distinct electronic properties, making it a valuable compound in various chemical applications, particularly in biological research.

Research indicates that this compound interacts primarily with sphingosine-1-phosphate (S1P) receptors , which are critical in regulating cellular signaling pathways related to cell growth, survival, and migration. This interaction suggests potential therapeutic applications in cancer treatment and other diseases that involve dysregulated cellular processes.

Anticancer Properties

Studies have demonstrated the compound's ability to modulate cellular responses, influencing pathways related to cell proliferation and apoptosis . For instance, derivatives of this compound have shown promise in inhibiting the growth of various cancer cell lines.

Cell Line% InhibitionReference
T-47D (Breast Cancer)90.47%
SK-MEL-5 (Melanoma)84.32%
MDA-MB-468 (Breast)84.83%
SR (Leukemia)81.58%

These findings underscore the compound's potential as an anticancer agent, particularly in targeting specific signaling pathways associated with tumor growth.

Interaction with Biological Targets

The interaction of this compound with S1P receptors has been linked to various biological effects, including:

  • Cell Migration: Modulation of S1P signaling can influence the migration of cancer cells.
  • Survival Pathways: The compound may enhance or inhibit survival signals in different cellular contexts.

Case Studies

A notable study involved the synthesis and evaluation of several derivatives of this compound against a panel of cancer cell lines. The results indicated that specific modifications to the structure could enhance biological activity significantly.

Example Study Findings

  • Compound Variants: Different substitutions on the aniline ring were tested for their anticancer properties.
  • IC₅₀ Values: Some derivatives exhibited IC₅₀ values as low as 0.67μM0.67\,\mu M, indicating potent activity against prostate and colon cancer cell lines .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
4-Bromo-3-(trifluoromethyl)anilineC₇H₆BrF₃NContains a trifluoromethyl group instead of difluoromethyl
4-Bromo-N-methyl-3-(difluoromethyl)anilineC₈H₈BrF₂NAdditional methyl group on nitrogen
4-Bromo-2-(difluoromethyl)anilineC₇H₆BrF₂NBromine at position 4 and difluoromethyl at position 2

The specific substitution pattern in this compound influences its reactivity and selectivity towards biological targets, which is crucial for its potential therapeutic applications.

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